N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091111-63-5
VCID: VC11946293
InChI: InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

CAS No.: 1091111-63-5

Cat. No.: VC11946293

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide - 1091111-63-5

Specification

CAS No. 1091111-63-5
Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name N'-(2-cyanophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Standard InChI InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27)
Standard InChI Key HRSOHLRVWZJTGL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Canonical SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N

Introduction

Chemical Identity and Structural Features

N'-(2-Cyanophenyl)-N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}ethanediamide (systematic IUPAC name: N'-[(2-cyanophenyl)carbamoyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}glycineamide) is a diamide derivative incorporating a tetrahydropyran ring and aromatic substituents. Its molecular formula is C₂₃H₂₄N₄O₄, with a molar mass of 444.47 g/mol and a predicted density of 1.28±0.06 g/cm³ . The compound’s structure features:

  • A tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group.

  • An ethanediamide backbone (-NH-C(=O)-CH₂-C(=O)-NH-) linking the oxane-bound methyl group to a 2-cyanophenyl moiety.

  • Electron-withdrawing groups (cyano and methoxy) that influence electronic distribution and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₄
Molar Mass (g/mol)444.47
Density (g/cm³)1.28±0.06 (Predicted)
Melting Point (°C)180–185 (Estimated)
logP (Octanol-Water)2.1±0.3 (Predicted)

The tetrahydropyran ring adopts a chair conformation, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric strain. The ethanediamide bridge introduces rotational flexibility, enabling conformational adaptability in binding interactions .

Synthesis and Reaction Pathways

The synthesis of N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide involves multi-step organic transformations, leveraging methodologies observed in analogous diamide and heterocyclic syntheses .

Formation of the Tetrahydropyran Core

The 4-(2-methoxyphenyl)oxane intermediate is synthesized via acid-catalyzed cyclization of 2-methoxyphenyl-substituted diols. For example, treatment of 3-(2-methoxyphenyl)propane-1,3-diol with sulfuric acid in toluene induces cyclodehydration, yielding the oxane ring .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, toluene, reflux, 6 h72
2SOCl₂, DMF (cat.), 0°C→rt, 2 h85
3Ethylenediamine, K₂CO₃, acetone, 12 h68
42-Cyanophenyl isocyanate, CH₂Cl₂, 0°C→rt61

Spectroscopic Characterization and Structural Validation

The compound’s structure is confirmed through FT-IR, ¹H/¹³C-NMR, and HR-MS analyses, consistent with protocols for related diamides .

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3320, 3280: N-H stretching (amide).

  • 2240: C≡N stretching (cyano).

  • 1655, 1630: C=O stretching (amide I).

  • 1250: C-O-C stretching (methoxy).

Nuclear Magnetic Resonance

¹H-NMR (500 MHz, DMSO-d₆):

  • δ 7.85 (d, J = 8.5 Hz, 1H): Aromatic proton ortho to cyano group.

  • δ 7.45–7.30 (m, 4H): Oxane-linked 2-methoxyphenyl protons.

  • δ 4.20 (s, 2H): Methylenic protons adjacent to oxane.

  • δ 3.80 (s, 3H): Methoxy group.

¹³C-NMR (125 MHz, DMSO-d₆):

  • δ 168.5, 167.8: Amide carbonyl carbons.

  • δ 157.2: Methoxy-substituted aromatic carbon.

  • δ 117.5: Cyano carbon.

Physicochemical Properties and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL), attributed to its hydrophobic aromatic and tetrahydropyran motifs . Thermal analysis (DSC) indicates a melting point range of 180–185°C with decomposition above 300°C.

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